1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile
Description
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile is a benzotriazole derivative featuring a cyclopentyl substituent at the 1-position and a carbonitrile (-CN) group at the 5-position. Benzotriazole scaffolds are widely utilized in medicinal chemistry due to their versatility as heterocyclic building blocks, particularly in kinase inhibitors and protease modulators .
Properties
IUPAC Name |
1-cyclopentylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIBDZLIWBJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)C#N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245106 | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-39-1 | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole-5-carbonitrile, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the benzotriazole ring. This can be achieved through the reaction of an aromatic amine with nitrous acid, followed by the addition of a suitable nucleophile.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzotriazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzotriazole ring is oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction may yield amines.
Scientific Research Applications
Organic Synthesis
CBT serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex benzotriazole derivatives that can be employed in various chemical reactions. The presence of the carbonitrile group enhances its reactivity, making it suitable for further functionalization.
Biological Studies
Enzyme Inhibition : CBT has been studied for its potential as an enzyme inhibitor. Benzotriazole derivatives are known to interact with various biological targets, which can modulate enzyme activity.
Antifungal Activity : Research indicates that CBT exhibits antifungal properties against pathogens such as Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL depending on the strain tested.
Cancer Research : Studies have demonstrated that CBT can induce apoptosis in cancer cell lines, such as MCF-7 cells, through caspase activation pathways. This suggests potential therapeutic applications in oncology.
Industrial Applications
CBT is employed as a corrosion inhibitor in various industrial settings. Its ability to form stable complexes with metal ions helps protect metals from corrosion, thereby extending their lifespan and improving durability.
Case Studies
Several notable studies have highlighted the applications of CBT:
- Antimicrobial Efficacy : Research has shown that bulky hydrophobic groups enhance antimicrobial potency against resistant bacterial strains when incorporated into benzotriazole derivatives.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that CBT interacts with specific molecular targets within biological systems, leading to varied biological effects depending on the context .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key data for 1-substituted benzotriazole-5-carbonitrile derivatives:
*Calculated data for the cyclopentyl analog based on structural extrapolation.
Key Observations:
- Molecular Weight : The cyclopentyl derivative (estimated MW ~212.25) bridges the gap between smaller substituents (ethyl, cyclopropyl) and bulkier aromatic groups (benzyl). This intermediate size may optimize pharmacokinetic profiles by balancing solubility and membrane permeability.
- However, it remains less aromatic than the benzyl analog, reducing π-π stacking interactions .
- Steric Effects : The cyclopentyl group introduces moderate steric hindrance, which may influence binding to enzymatic pockets. In contrast, the cyclopropyl group’s strain could induce unique conformational effects .
Biological Activity
1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound belonging to the benzotriazole family. Its unique structure, characterized by a cyclopentyl group and a carbonitrile moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzene ring fused to a triazole ring with a cyano group at the 5-position and a cyclopentyl group at the 1-position. This arrangement enhances its chemical properties and potential applications in medicinal chemistry.
This compound exhibits its biological effects through several mechanisms:
- Interaction with Enzymes and Proteins : The compound can modulate the activity of various enzymes and proteins within biological systems, potentially influencing metabolic pathways.
- Metal Ion Interaction : The benzotriazole ring can form stable complexes with metal ions, which may inhibit corrosion and affect biological functions.
- Receptor Activation : Research indicates that this compound may interact with specific G protein-coupled receptors (GPCRs), although detailed targets are still under investigation.
Anticancer Activity
Studies have shown that derivatives of benzotriazoles, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : In vitro studies have reported that this compound exhibits cytotoxicity against human leukemia cell lines such as CEM-13 and U-937. The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant activity against Staphylococcus aureus strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against species such as Candida albicans:
- Fungal Inhibition : The MIC values for antifungal activity range from 1.6 μg/mL to 25 μg/mL depending on the specific strain tested .
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : A study focusing on the apoptosis-inducing properties of this compound revealed that it triggers significant cell death in MCF-7 cells via caspase activation pathways .
- Antimicrobial Efficacy : Research demonstrated that the introduction of bulky hydrophobic groups in related benzotriazole derivatives enhanced their antimicrobial potency against resistant bacterial strains .
Q & A
Q. What are the standard synthetic protocols for 1-Cyclopentyl-1,2,3-benzotriazole-5-carbonitrile?
The synthesis typically involves multi-step organic reactions, including cyclopentyl group introduction and sequential functionalization of the benzotriazole core. Key steps may involve nucleophilic substitution to attach the cyclopentyl moiety and nitrile group installation via cyanation reactions. Optimization often requires temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like palladium for cross-coupling steps .
Q. How can the molecular structure of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and cyclopentyl integration.
- IR spectroscopy to confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy. Examples of spectral data interpretation are detailed in studies on analogous triazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst screening : Test palladium, copper, or organocatalysts for coupling steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
- Temperature gradients : Lower temps reduce side reactions during cyclization. For regioselectivity, steric and electronic directing groups (e.g., electron-withdrawing substituents) can guide functionalization. Evidence from similar benzotriazole systems suggests that microwave-assisted synthesis reduces reaction times by 30–50% .
Q. How should researchers resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control groups.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency variations.
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out false positives/negatives. Preliminary data on related dihydropyridines highlight the importance of cellular uptake efficiency in activity discrepancies .
Q. What strategies enable regioselective derivatization of the benzotriazole core?
- Protecting groups : Temporarily block reactive sites (e.g., N-1 of benzotriazole) to direct functionalization to C-5.
- Metal-mediated cross-coupling : Suzuki-Miyaura reactions at C-5 are favored due to electron-deficient triazole rings. Studies on analogous systems demonstrate that steric hindrance from the cyclopentyl group can suppress unwanted C-3 reactivity .
Q. How can degradation pathways and stability be analyzed under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/alkaline pH).
- Analytical tools : Use HPLC-MS to identify degradation products and quantify stability.
- Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) for thermal breakdown. While direct data on this compound is limited, protocols for similar nitrile-containing heterocycles recommend inert atmospheres and desiccants for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
